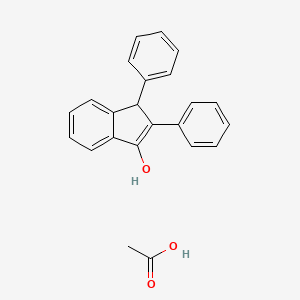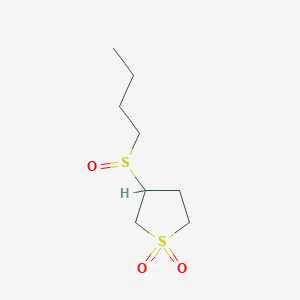
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and a sulfinyl group attached to a butane chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of phenacyl chloride with sodium tetrafluoroborate in tert-butanol in the presence of sulfur as an anion . This reaction produces a mixture of products, including the desired compound, which can then be purified by recrystallization from benzene or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism in biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is not well-documented. it is likely that the compound interacts with biological molecules through its sulfinyl and thiolane groups. These interactions could involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: This compound also contains a butane-1-sulfinyl group but differs in its aromatic structure.
3-(Butane-1-sulfinyl)butanoic acid: This compound contains a carboxylic acid group instead of a thiolane ring.
Uniqueness
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a sulfinyl group. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
87947-56-6 |
|---|---|
Molecular Formula |
C8H16O3S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
3-butylsulfinylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16O3S2/c1-2-3-5-12(9)8-4-6-13(10,11)7-8/h8H,2-7H2,1H3 |
InChI Key |
PJDFVAIITKSBGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

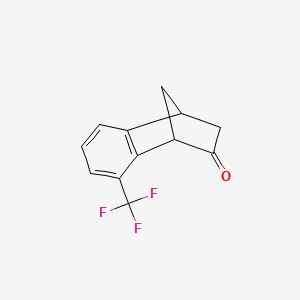
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
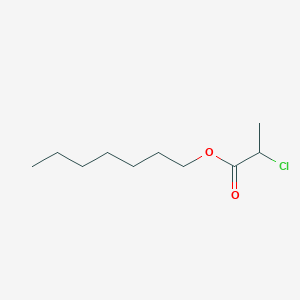
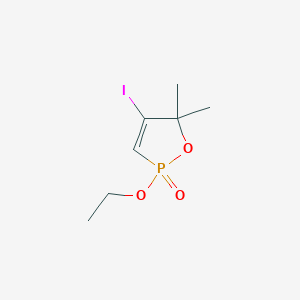

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

